molecular formula C13H27NS B13269365 N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

Cat. No.: B13269365
M. Wt: 229.43 g/mol
InChI Key: BNDXSNFFBQOZET-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,4-trimethylpentan-2-yl)thian-4-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
  • N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine

Comparison: N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is unique due to its specific steric hindrance, which provides distinct chemical reactivity and selectivity compared to similar compounds. For instance, Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine has a similar steric profile but differs in its electronic properties due to the presence of additional phenyl groups . N-(2,4,4-trimethylpentan-2-yl)thietan-3-amine, on the other hand, has a different sulfur-containing ring structure, which affects its reactivity and applications .

Biological Activity

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by a thian structure (a sulfur-containing ring) and an aliphatic amine side chain. The presence of the bulky trimethylpentan group may influence its biological interactions and pharmacokinetic properties.

1. Inhibition of Malate Dehydrogenases (MDH)

Recent research has focused on the compound's ability to inhibit malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2), enzymes crucial for cellular metabolism and energy production.

Key Findings:

  • The compound was evaluated alongside various derivatives in enzyme assays that measured their inhibitory effects on MDH1 and MDH2.
  • IC50 Values : The compound exhibited moderate inhibitory activity with IC50 values of approximately 3.38 μM for MDH1 and 1.53 μM for MDH2, indicating its potential as a dual inhibitor in metabolic pathways relevant to cancer cell survival .

Table 1: Inhibitory Activity of this compound Derivatives

CompoundMDH1 IC50 (μM)MDH2 IC50 (μM)
This compound3.38 ± 0.361.53 ± 0.08
Control (LW1497)0.78 ± 0.081.38 ± 0.59

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key metabolic enzymes like MDH1 and MDH2. By disrupting normal metabolic processes in cancer cells, it may lead to reduced cell proliferation and increased apoptosis.

Research Implications

The findings surrounding this compound suggest its potential as a lead compound for drug development aimed at targeting metabolic pathways in cancer therapy. Further research is warranted to explore its full range of biological activities and possible therapeutic applications.

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)thian-4-amine

InChI

InChI=1S/C13H27NS/c1-12(2,3)10-13(4,5)14-11-6-8-15-9-7-11/h11,14H,6-10H2,1-5H3

InChI Key

BNDXSNFFBQOZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC1CCSCC1

Origin of Product

United States

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